![molecular formula C26H23N5O3 B2414988 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide CAS No. 1207048-40-5](/img/structure/B2414988.png)
2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide
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Description
The 1,2,4-triazole and quinoxaline moieties are common scaffolds in medicinal chemistry. Compounds containing the 1,2,4-triazole ring are characterized by multidirectional biological activity . They have been studied for their antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties . Quinoxaline derivatives have also been investigated for their potential as antidepressant agents .
Molecular Structure Analysis
The 1,2,4-triazole ring is isoelectronic with that of purines, and it has been proposed as a possible surrogate of the purine ring . The triazole ring can also act as a bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix .
Mode of Action
The compound interacts with its target, DNA, by intercalation . Intercalation is a process where molecules insert themselves between the base pairs of DNA. This can disrupt the DNA’s normal function and lead to changes in the cell .
Biochemical Pathways
It is known that dna intercalators can disrupt dna replication and transcription, which can lead to cell death . This makes them potent anticancer agents .
Pharmacokinetics
In silico admet profiles have been generated for similar compounds . These profiles can provide insights into the compound’s bioavailability and potential toxicity .
Result of Action
The compound’s action as a DNA intercalator can lead to cell death, making it a potential anticancer agent . In fact, it has been evaluated against HepG2, HCT-116, and MCF-7 cancer cell lines, showing promising results .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its ability to interact with DNA . Additionally, the presence of other molecules can also impact the compound’s action .
Safety and Hazards
properties
IUPAC Name |
2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3/c1-16-8-10-19(11-9-16)27-23(32)15-30-26(33)31-22-7-5-4-6-21(22)28-25(24(31)29-30)34-20-13-17(2)12-18(3)14-20/h4-14H,15H2,1-3H3,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHFTISNPCHTOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide |
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